![molecular formula C11H8N4O2 B3022508 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile CAS No. 1119391-10-4](/img/structure/B3022508.png)
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diazonium salts with appropriate nucleophiles. For instance, paper describes a green synthesis method for a pyrazole derivative using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile. Similarly, paper
Scientific Research Applications
Hydrogen Bonding and Molecular Structure :
- Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure with molecules linked into chains by hydrogen bonds, which may have implications in material sciences (Portilla et al., 2007).
- Similar hydrogen-bonded structures are observed in methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, indicating potential applications in crystallography and materials research (Portilla et al., 2007).
Synthesis of Novel Derivatives :
- The synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor related to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile shows potential applications in antiviral research, specifically against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Catalyst-Free Combinatorial Library Synthesis :
- A catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water at ambient temperature demonstrates the chemical's role in eco-friendly and efficient synthesis methods (Kumaravel & Vasuki, 2009).
Study of Intramolecular Hydrogen Bonding :
- Analysis of pyrazole derivatives, similar in structure to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile, provides insights into the impact of intramolecular hydrogen bonding on their reactivity, which is essential in designing new compounds and materials (Szlachcic et al., 2020).
Antibacterial and Antifungal Activities :
- Derivatives synthesized from compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile show notable antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Al-Adiwish et al., 2017).
Synthesis of Novel Pyrazole Derivatives :
- Novel pyrazole derivatives have been synthesized for potential applications in bacterial biofilm and MurB inhibitors, showcasing the compound's relevance in medicinal chemistry and drug development (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1-methyl-1h-pyrazol-4-yl)morpholine and 2-(4-methyl-pyrazol-1-yl)-propionic acid , have been studied, suggesting that the pyrazole group might interact with certain biological targets
Mode of Action
The mode of action of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes would depend on the nature of the targets, which are yet to be identified.
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-5-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-8-6-13-14(7-8)11-3-2-10(15(16)17)4-9(11)5-12/h2-4,6-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIAYAJCXIUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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